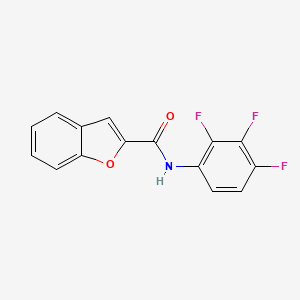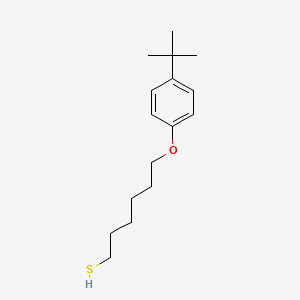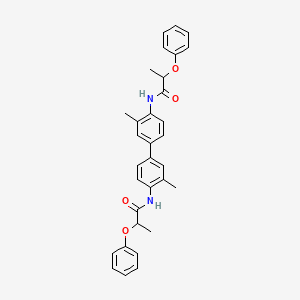![molecular formula C13H18BrNO B5019500 [1-(4-bromobenzyl)-3-piperidinyl]methanol](/img/structure/B5019500.png)
[1-(4-bromobenzyl)-3-piperidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-bromobenzyl)-3-piperidinyl]methanol, also known as GSK3β inhibitor VIII, is a potent and selective inhibitor of glycogen synthase kinase-3 beta (GSK3β). It has been widely used in scientific research to investigate the role of GSK3β in various physiological and pathological processes.
Mécanisme D'action
[1-(4-bromobenzyl)-3-piperidinyl]methanolβ is a serine/threonine kinase that plays a crucial role in various signaling pathways, including the Wnt/β-catenin pathway, insulin signaling pathway, and NF-κB pathway. This compoundβ is involved in the regulation of glycogen synthesis, cell proliferation, differentiation, apoptosis, and inflammation. This compound acts as a competitive inhibitor of this compoundβ by binding to the ATP-binding site of the enzyme. This leads to the inhibition of this compoundβ activity, resulting in the modulation of downstream signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific pathway and cell type involved. It has been shown to promote cell survival and reduce apoptosis in various cell types, including neurons, cardiomyocytes, and pancreatic beta cells. It has also been shown to inhibit inflammatory responses in macrophages and reduce tumor growth in cancer cells. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(4-bromobenzyl)-3-piperidinyl]methanol has several advantages for lab experiments, including its high potency and selectivity for this compoundβ, its ability to penetrate the blood-brain barrier, and its low toxicity in vivo. However, it also has some limitations, including its relatively short half-life in vivo, its potential off-target effects, and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research on [1-(4-bromobenzyl)-3-piperidinyl]methanol. One direction is to investigate its potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and diabetes. Another direction is to develop more potent and selective this compoundβ inhibitors based on the structure of this compound. In addition, further studies are needed to elucidate the specific downstream signaling pathways and molecular targets of this compoundβ inhibition by this compound.
Méthodes De Synthèse
The synthesis of [1-(4-bromobenzyl)-3-piperidinyl]methanol involves the reaction of 4-bromobenzyl chloride with piperidine in the presence of sodium hydride and dimethylformamide (DMF) as a solvent. The resulting intermediate is then reduced with sodium borohydride to yield the final product. The purity and yield of the product can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
[1-(4-bromobenzyl)-3-piperidinyl]methanol has been extensively used in scientific research to investigate the role of this compoundβ in various physiological and pathological processes, including neurodegenerative diseases, cancer, diabetes, and inflammation. It has been shown to inhibit this compoundβ activity both in vitro and in vivo, leading to a wide range of biological effects.
Propriétés
IUPAC Name |
[1-[(4-bromophenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-13-5-3-11(4-6-13)8-15-7-1-2-12(9-15)10-16/h3-6,12,16H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJRDJBDJMIMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5019417.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzamide](/img/structure/B5019436.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5019440.png)
![ethyl 4-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5019446.png)

![4-[5-(3-methoxy-4-propoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5019454.png)
![4-chloro-N'-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]benzohydrazide](/img/structure/B5019455.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5019473.png)



![ethyl 6'-amino-5-bromo-5'-cyano-2'-ethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5019507.png)
